molecular formula C22H24N2O5 B12771148 (E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole CAS No. 125849-43-6

(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole

Cat. No.: B12771148
CAS No.: 125849-43-6
M. Wt: 396.4 g/mol
InChI Key: YDYOVOUMCIDGEV-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole is a complex organic compound with a unique structure that combines elements of both carboxylic acids and imidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenylphenoxy group and the but-2-enedioic acid moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions, cellular processes, and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool for understanding complex biological systems.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific diseases, its ability to modulate biological pathways, and its potential as a drug candidate.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole include other imidazole derivatives and carboxylic acid-containing molecules. Examples include:

  • Imidazole-4,5-dicarboxylic acid
  • 2-Phenylphenoxyacetic acid
  • 2-Phenylimidazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups

Properties

CAS No.

125849-43-6

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C18H20N2O.C4H4O4/c1-2-7-15(8-3-1)16-9-4-5-10-17(16)21-14-6-11-18-19-12-13-20-18;5-3(6)1-2-4(7)8/h1-5,7-10H,6,11-14H2,(H,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

YDYOVOUMCIDGEV-WLHGVMLRSA-N

Isomeric SMILES

C1CN=C(N1)CCCOC2=CC=CC=C2C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN=C(N1)CCCOC2=CC=CC=C2C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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